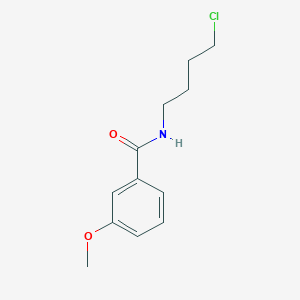

N-(4-Chlorobutyl)-3-methoxybenzamide

Description

N-(4-Chlorobutyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 4-chlorobutylamine moiety. The 3-methoxybenzamide scaffold is a common pharmacophore in receptor ligands due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity and selectivity .

Properties

CAS No. |

502705-72-8 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

N-(4-chlorobutyl)-3-methoxybenzamide |

InChI |

InChI=1S/C12H16ClNO2/c1-16-11-6-4-5-10(9-11)12(15)14-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |

InChI Key |

PTDORQZZSFPZFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzamide derivatives.

Reduction: Formation of N-(4-chlorobutyl)-3-aminobenzamide.

Substitution: Formation of N-(4-azidobutyl)-3-methoxybenzamide or N-(4-cyanobutyl)-3-methoxybenzamide.

Scientific Research Applications

N-(4-Chlorobutyl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-3-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of N-(4-Chlorobutyl)-3-methoxybenzamide and their pharmacological profiles:

Key Structural Insights :

- Chlorobutyl vs.

- Linker Modifications : Piperazine-ethyl linkers (e.g., Compound 7) improve D4 receptor selectivity over sigma1 and 5-HT receptors, whereas a simple chlorobutyl chain may reduce off-target interactions but limit conformational flexibility .

Pharmacological Activity

- Dopamine D4 Receptor Affinity: this compound’s structural analogs, such as Compound 7 and YM-50001, exhibit nanomolar affinity (Ki < 2 nM) for D4 receptors, attributed to the 3-methoxybenzamide group’s interaction with transmembrane helices . The 4-chlorobutyl chain may mimic the chlorophenyl group in YM-50001, contributing to hydrophobic binding pocket interactions .

- Selectivity :

Unlike piperazine-containing analogs (e.g., Compound 7), which show >100× selectivity over D2/D3 receptors, this compound’s selectivity profile is less defined but likely inferior due to the absence of a piperazine moiety, which sterically blocks off-target binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The 4-chlorobutyl chain likely confers moderate lipophilicity (logP ~2.5–3.0), comparable to Compound 7 (logP = 2.37) but lower than N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (logP ~3.1) . This balance supports CNS penetration while minimizing nonspecific binding .

- Synthetic Accessibility :

The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt), similar to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . However, introducing a chlorobutyl group may require additional steps for alkylation or nucleophilic substitution .

Therapeutic Potential

- Neurological Applications :

Unlike CoPo-22, which targets cystic fibrosis transmembrane conductance regulator (CFTR), this compound’s analogs are primarily explored for neuropsychiatric disorders (e.g., schizophrenia) due to D4 receptor modulation . - Diagnostic Use: Radiolabeled analogs (e.g., [¹¹C]Compound 7) are used in PET imaging, whereas this compound lacks reported imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.